1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE
Overview
Description
“1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed .
Molecular Structure Analysis
The structure of imidazole has its respective numbering and resonance hybrids . The structure of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with an additional ethanone group attached to the imidazole ring.
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The physical and chemical properties of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with some differences due to the additional ethanone group.
Scientific Research Applications
Antimycotic Activity
A study by Raga et al. (1992) synthesized a series of compounds including derivatives of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone and evaluated their antifungal activities. They reported preliminary antimycotic data and structure-activity relationships, highlighting the potential of these compounds in antimycotic research (Raga et al., 1992).
Synthesis and Structural Analysis
Zhu et al. (2012) detailed the synthesis of a compound using a tandem annulation reaction that includes 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone. They analyzed the dihedral angles and molecular structure, contributing to a deeper understanding of the compound's chemical properties (Zhu et al., 2012).
Cardiotonic Activity
Garalienė et al. (2006) investigated benzo[d]imidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, for their effects on heart muscle contractions and action potential duration. Their findings contribute to the potential use of these compounds in treating heart conditions (Garalienė et al., 2006).
Antimicrobial Activity
Reddy et al. (2010) synthesized a series of compounds, including derivatives of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, and evaluated their antibacterial and antifungal activities. Their research shows the potential of these compounds as antimicrobial agents (Reddy et al., 2010).
Corrosion Inhibition
Ammal et al. (2018) studied the ability of benzimidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, to inhibit corrosion in metals. This research is significant for industrial applications, especially in preventing metal degradation (Ammal et al., 2018).
Safety and Hazards
While specific safety and hazards information for “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, conditions to avoid generally include heat, flames, and sparks, and materials to avoid often include oxidizing agents .
Mechanism of Action
Target of Action
The compound 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets can lead to changes in cellular processes, but the specifics would depend on the exact nature of the target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These effects would depend on the specific biological targets of the compound and their roles in various cellular processes.
Pharmacokinetics
Imidazole is known to be a highly soluble compound , which could potentially influence the bioavailability of its derivatives.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Additionally, they may modulate the expression of genes involved in inflammatory responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, imidazole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . This binding can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity.
Dosage Effects in Animal Models
The effects of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, imidazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, imidazole derivatives can be transported across cell membranes via specific transporters, affecting their localization and accumulation within target tissues .
Subcellular Localization
1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, imidazole derivatives can localize to the mitochondria, where they may exert their effects on cellular respiration and energy production .
Properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPVFGCSIOVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588658 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50832-46-7 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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